molecular formula C20H24O6 B132934 2,5-Di-O-benzylmyoinositol CAS No. 141040-66-6

2,5-Di-O-benzylmyoinositol

Cat. No.: B132934
CAS No.: 141040-66-6
M. Wt: 360.4 g/mol
InChI Key: UCJKCSNAJUPHIM-ZNXRSXASSA-N
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Description

Structural Significance of myo-Inositol in Carbohydrate Chemistry

myo-Inositol, a naturally occurring carbocyclic sugar, holds a position of central importance in biochemistry and as a starting material for chemical synthesis. unicamp.brwikipedia.org Structurally, it is a cyclohexanehexol, with a specific stereochemistry of its six hydroxyl groups that renders it a meso compound, meaning it is achiral despite having chiral centers. wikipedia.org In its most stable chair conformation, five of the six hydroxyl groups are in equatorial positions, while the hydroxyl group at the C2 position is axial. wikipedia.org This unique arrangement of hydroxyl groups with differing reactivities allows for its use as a versatile scaffold. The biological significance of myo-inositol stems from its role as a precursor to a vast array of signaling molecules, most notably inositol (B14025) phosphates and phosphatidylinositol (PI) lipids, which are integral to cellular communication and function. unicamp.br

Importance of Selectively Protected myo-Inositol Derivatives as Synthetic Building Blocks

The synthesis of complex, biologically active molecules derived from myo-inositol, such as inositol polyphosphates, necessitates a strategic approach to differentiate and selectively react its multiple hydroxyl groups. This is achieved through the use of protecting groups, which temporarily block certain hydroxyls, allowing for chemical modifications at specific positions. The choice of protecting groups is critical and is dictated by their stability under various reaction conditions and the ease of their selective removal. numberanalytics.comacs.org

Selectively protected myo-inositol derivatives are indispensable intermediates, providing access to specific isomers and analogues of inositol phosphates and other complex natural products. numberanalytics.comresearchgate.net By masking certain hydroxyl groups, chemists can control the regioselectivity of reactions such as phosphorylation, glycosylation, and alkylation, thereby constructing intricate molecular targets with precision. researchgate.net

Historical Development of Benzylated myo-Inositol Derivatives as Synthetic Intermediates

The use of protecting groups in carbohydrate chemistry has a long history, with benzyl (B1604629) ethers emerging as a particularly useful tool. numberanalytics.comacs.org Benzyl groups are valued for their general stability to a wide range of reaction conditions, including acidic and basic environments, making them "permanent" or "robust" protecting groups. rsc.org Their removal is typically achieved under mild conditions via hydrogenolysis (e.g., using hydrogen gas and a palladium catalyst), a method that is often compatible with other functional groups present in the molecule. numberanalytics.com

The development of methods for the selective benzylation of myo-inositol has been a significant area of research. Early work focused on understanding the relative reactivity of the different hydroxyl groups to achieve regioselective protection. rsc.org Over time, more sophisticated methods, including the use of stannylene acetals to activate specific hydroxyl groups, have been developed to afford a wide range of benzylated myo-inositol derivatives with high selectivity. nih.govcapes.gov.br These benzylated intermediates, including 2,5-Di-O-benzyl-myo-inositol, have become foundational to the synthesis of numerous complex inositol-containing molecules. nih.govrsc.org

The synthesis of 2,5-Di-O-benzyl-myo-inositol has been reported through a multi-step process starting from 1,3,4,6-Tetra-O-allyl-myo-inositol. This precursor is first benzylated at the 2 and 5 positions. Subsequent removal of the allyl protecting groups yields the desired 2,5-Di-O-benzyl-myo-inositol. nih.gov This selectively protected intermediate has been utilized in the synthesis of phosphorylated derivatives, such as 2,5-Di-O-benzyl-myo-inositol 1,3,4,6-tetrakisphosphate, demonstrating its utility as a building block for complex inositol phosphates. nih.govnih.gov

Compound and Data Tables

Below are tables detailing the compounds mentioned in this article and some of their relevant physicochemical properties.

Table 1: List of Chemical Compounds

Compound Name
2,5-Di-O-benzyl-myo-inositol
1,3,4,6-Tetra-O-allyl-myo-inositol
2,5-Di-O-benzyl-myo-inositol 1,3,4,6-tetrakisphosphate
myo-Inositol
Inositol phosphates
Phosphatidylinositol
Benzyl bromide
1,2:5,6-di-O-cyclohexylidene-myo-inositol

Table 2: Physicochemical Properties of myo-Inositol and a Derivative

Property myo-Inositol 4-O-Benzyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol
Molecular Formula C₆H₁₂O₆ nih.gov C₂₅H₃₄O₆ universiteitleiden.nl
Molecular Weight 180.16 g/mol nih.gov 430.53 g/mol universiteitleiden.nl
Appearance White crystalline powder wikipedia.org Not specified
Melting Point 225-227 °C wikipedia.org Not specified

| Solubility in Water | Highly soluble wikipedia.org | Not specified |

Table 3: Selected NMR Data for myo-Inositol Derivatives

Compound Nucleus Solvent Chemical Shift (δ, ppm)
4,6-di-O-p-methoxybenzyl-2-O-methoxymethyl-myo-inositol ¹H CDCl₃ 7.31 (d, J = 8.4 Hz, 4H), 6.88 (d, J = 8.2 Hz, 4H), 4.83 – 4.77 (m, 6H), 3.96 (s, 1H), 3.80 (s, 6H), 3.58 – 3.49 (m, 5H), 3.45 (s, 3H), 2.96 (d, J = 5.7 Hz, 2H), 2.49 (s, 1H) rsc.org
4,6-di-O-p-methoxybenzyl-2-O-methoxymethyl-myo-inositol ¹³C CDCl₃ 159.4, 130.8, 129.9, 129.8, 114.1, 99.1, 81.7, 75.0, 74.7, 71.5, 56.2, 55.4 rsc.org
dl-1,2,5-Tri-O-benzyl-myo-inositol ¹H CDCl₃ Analytical data reported. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141040-66-6

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(1R,2R,4S,5S)-3,6-bis(phenylmethoxy)cyclohexane-1,2,4,5-tetrol

InChI

InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2/t15-,16+,17-,18+,19?,20?

InChI Key

UCJKCSNAJUPHIM-ZNXRSXASSA-N

SMILES

C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O

Isomeric SMILES

C1=CC=C(C=C1)COC2[C@@H]([C@H](C([C@H]([C@@H]2O)O)OCC3=CC=CC=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O

Synonyms

2,5-di-O-benzyl-myo-inositol
2,5-di-O-benzylmyoinositol

Origin of Product

United States

Synthetic Methodologies for 2,5 Di O Benzylmyoinositol

Regioselective Benzylation Strategies

The core challenge in synthesizing 2,5-Di-O-benzyl-myo-inositol lies in differentiating the hydroxyl groups at the C-2 and C-5 positions from the others (C-1, C-3, C-4, and C-6). This is accomplished through multi-step sequences that employ a variety of temporary and permanent protecting groups to mask and unmask specific hydroxyls for benzylation.

Selective Protection and Deprotection Sequences

The judicious use of orthogonal protecting groups—groups that can be removed under distinct conditions without affecting others—is fundamental to the regioselective synthesis of inositol (B14025) derivatives. The following subsections explore key protecting groups and their application in sequences leading to dibenzylated myo-inositols.

Allyl ethers serve as highly effective temporary protecting groups in inositol chemistry. Their stability under various reaction conditions, coupled with their selective removal, makes them ideal for multi-step syntheses. A direct route to 2,5-Di-O-benzyl-myo-inositol involves the use of an allyl-protected precursor.

In a key example, 1,3,4,6-Tetra-O-allyl-myo-inositol is used as the starting material. The free hydroxyl groups at the C-2 and C-5 positions are available for benzylation. Treatment of this tetra-allyl ether with benzyl (B1604629) bromide under standard basic conditions yields 1,3,4,6-Tetra-O-allyl-2,5-di-O-benzyl-myo-inositol. The final step is the removal of the four allyl groups, a process known as deallylation. This is typically achieved by first isomerizing the allyl groups to prop-1-enyl ethers using a base such as potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org These prop-1-enyl ethers are labile to acidic conditions, and their subsequent cleavage yields the target molecule, 2,5-Di-O-benzyl-myo-inositol. semanticscholar.orgCurrent time information in Bangalore, IN.

Starting MaterialKey IntermediateProductReference
1,3,4,6-Tetra-O-allyl-myo-inositol1,3,4,6-Tetra-O-allyl-2,5-di-O-benzyl-myo-inositol2,5-Di-O-benzyl-myo-inositol Current time information in Bangalore, IN.

Isopropylidene acetals, or ketals, are frequently used to protect vicinal cis-diols or sterically favored trans-diol pairs in the myo-inositol ring. The formation of 1,2:4,5-di-O-isopropylidene-myo-inositol, for instance, leaves the hydroxyl groups at C-3 and C-6 available for further reaction. acs.orgresearchgate.net While not a direct route to the 2,5-isomer, this strategy is fundamental for creating various dibenzylated precursors.

A typical sequence involves the selective removal of one of the isopropylidene groups under mild acidic conditions, exposing a new pair of hydroxyls. For example, in the synthesis of D- and L-3,6-di-O-benzyl-myo-inositol, the 4,5-isopropylidene group of DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol is selectively cleaved to give a diol. rsc.org These newly freed hydroxyls can then be protected with a different group, while the remaining isopropylidene acetal (B89532) is removed to expose the C-1 and C-2 hydroxyls for subsequent reactions. Although complex, such strategies allow for the systematic differentiation of all six hydroxyl positions, which is essential for accessing less common isomers. After a series of protection and deprotection steps, the desired hydroxyls can be benzylated. rsc.org

PrecursorProtecting GroupPurposeReference
myo-InositolIsopropylideneProtects vicinal diols, enabling differentiation of remaining OH groups. acs.orgresearchgate.net
DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositolIsopropylideneSelective removal exposes 4,5-diols for further functionalization. rsc.org

The p-methoxybenzyl (PMB) ether is a crucial orthogonal protecting group to the standard benzyl (Bn) ether. PMB ethers can be selectively cleaved under oxidative conditions (e.g., with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) or under milder acidic conditions than those required to remove benzyl ethers. acs.org This orthogonality is exploited in complex syntheses to unmask specific hydroxyl groups at a late stage.

For instance, a synthetic route might involve protecting certain positions with PMB ethers and others with benzyl ethers. In the synthesis of 1D-1,6-di-O-benzyl-2,5-di-O-p-methoxybenzyl-myo-inositol, the distinct properties of these two ether protecting groups are leveraged to achieve the desired substitution pattern. nih.gov Similarly, 1,3,4,6-Tetra-O-allyl-myo-inositol has been converted to its 2,5-di-O-p-methoxybenzyl ether, which upon deallylation, yields 2,5-di-O-p-methoxybenzyl-myo-inositol, a precursor that can be further elaborated. nih.gov The PMB group can be removed at the appropriate step to reveal the hydroxyl group for phosphorylation or other modifications, while the benzyl groups remain intact. acs.org

Protecting GroupCleavage ReagentOrthogonal ToReference
p-Methoxybenzyl (PMB)DDQ, mild acid (TFA)Benzyl (Bn) acs.orgnih.gov
Benzyl (Bn)Hydrogenolysis (H₂, Pd/C)p-Methoxybenzyl (PMB) acs.org

Myo-inositol orthoesters, particularly the 1,3,5-orthoformate, serve as versatile and rigid intermediates in regioselective synthesis. semanticscholar.org The formation of the orthoester locks the inositol ring in an inverted chair conformation, altering the reactivity of the remaining free hydroxyl groups at positions C-2, C-4, and C-6. semanticscholar.org

The regioselectivity of reactions on these orthoesters can be finely controlled by the choice of base and reaction conditions. nih.gov For example, acylation or sulfonylation can be directed to either the C-2 or the C-4/C-6 positions. semanticscholar.orgnih.gov A synthesis of 4,6-di-O-benzyl-myo-inositol demonstrates this principle: myo-inositol is first converted to its 1,3,5-orthoformate, which is then dibenzoylated at the 2- and 4-positions. Subsequent benzylation with benzyl bromide and silver(I) oxide, followed by removal of the benzoate (B1203000) and orthoformate groups, yields the target dibenzyl ether. cncb.ac.cn While this example leads to the 4,6-isomer, the underlying principle of using the orthoester to control reactivity is broadly applicable for accessing other isomers, including precursors to the 2,5-dibenzyl derivative, through carefully designed protection-deprotection sequences.

IntermediateAdvantageExample ProductReference
myo-Inositol 1,3,5-orthoformateRigid structure, alters reactivity of remaining OH groups, allows for high regioselectivity.4,6-Di-O-benzyl-myo-inositol cncb.ac.cn

Benzoyl esters are another class of protecting groups commonly used in inositol chemistry. They are typically introduced under standard acylation conditions and removed by basic hydrolysis (saponification), conditions under which benzyl ethers are stable. This orthogonality makes them excellent temporary protecting groups. nih.gov

In a typical strategy, specific hydroxyl groups are protected as benzoates, leaving others free for benzylation. For example, 3,6-di-O-benzoyl-1,2:4,5-di-O-isopropylidene-myo-inositol is a common intermediate. rsc.orgunicamp.br The isopropylidene groups can be removed, and the exposed hydroxyls can be manipulated. In a route to 4,6-di-O-benzyl-myo-inositol, myo-inositol 1,3,5-orthoformate is first dibenzoylated. The remaining hydroxyl is then benzylated. A key step involves the cleavage of the benzoate ester to reveal the hydroxyl group, demonstrating the temporary nature of this protection. cncb.ac.cnacs.org This strategy of benzoylating, then benzylating, and finally debenzoylating is a recurring theme in the synthesis of complex, partially benzylated inositols.

Protecting GroupMethod of RemovalOrthogonal ToUse CaseReference
Benzoyl EsterBasic Hydrolysis (e.g., NaOMe)Benzyl EtherTemporary protection of hydroxyl groups. rsc.orgcncb.ac.cnnih.gov
Strategic Use of Sulfonate Protecting Groups

The use of sulfonate esters as temporary protecting groups offers a powerful strategy for differentiating the hydroxyl groups of myo-inositol orthoesters. These groups are stable under conditions required for other reactions, such as O-alkylation, yet can be cleaved selectively. nih.gov The regioselectivity of sulfonylation can be precisely controlled by the choice of base, allowing for the targeted protection of specific positions, which can then direct subsequent reactions like benzylation. nih.govresearchgate.net

For instance, monosulfonylation of myo-inositol orthoesters using one equivalent of sodium hydride or triethylamine (B128534) directs the sulfonyl group to the 4-hydroxyl position. nih.govresearchgate.net Conversely, employing pyridine (B92270) as the base results in the sulfonylation of the 2-hydroxyl group. nih.govresearchgate.net This base-dependent regioselectivity extends to disulfonylation. Excess sodium hydride yields 4,6-di-O-sulfonylated products, whereas using triethylamine or pyridine leads to the 2,4-di-O-sulfonylated orthoester. nih.govresearchgate.net

While direct synthesis of the 2,5-disulfonate is not straightforward, these methods provide key intermediates. A protected 2-sulfonate, for example, could be used to direct benzyl groups to other positions before the sulfonate is removed. Researchers have successfully used these protection-deprotection strategies to synthesize enantiomers of 2,4-di-O-benzyl-myo-inositol, showcasing the utility of this approach for preparing dibenzylated inositols. nih.govresearchgate.net The sulfonate groups can be cleaved using magnesium in methanol (B129727) or sodium methoxide (B1231860) in methanol to regenerate the hydroxyl group. nih.govsemanticscholar.org

Table 1: Regioselectivity of Sulfonylation on myo-Inositol Orthoesters

ReactionBaseResulting Sulfonylation Position(s)Reference
MonosulfonylationSodium Hydride (1 eq.) or Triethylamine4-OH nih.gov, researchgate.net
MonosulfonylationPyridine2-OH nih.gov, researchgate.net
DisulfonylationSodium Hydride (excess)4,6-di-O-sulfonyl nih.gov, researchgate.net
DisulfonylationTriethylamine or Pyridine2,4-di-O-sulfonyl nih.gov, researchgate.net

Direct Benzylation Approaches for myo-Inositol Scaffolds

Direct selective benzylation of the 2- and 5-positions of unprotected myo-inositol is synthetically challenging due to the presence of six hydroxyl groups of similar reactivity. Therefore, most synthetic routes employ partially protected myo-inositol derivatives to achieve the desired regioselectivity.

One established route to 2,5-Di-O-benzyl-myo-inositol starts from 1,3,4,6-Tetra-O-allyl-myo-inositol. In this multi-step synthesis, the free hydroxyls at the C-2 and C-5 positions are benzylated using benzyl bromide. The allyl protecting groups are then removed to yield the target compound. nih.gov This highlights a common strategy: protecting the more reactive hydroxyls to allow for modification of the less accessible ones.

Another approach involves the regioselective opening of myo-inositol orthoesters. cncb.ac.cn For example, myo-inositol can be converted to racemic 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate. Benzylation of the remaining free hydroxyls followed by deprotection can lead to dibenzylated products. cncb.ac.cn While these methods are not "direct" benzylation of the parent cyclitol, they represent the most practical chemical approaches to control the placement of benzyl groups on the myo-inositol scaffold. nih.gov

Chemo-Enzymatic Synthesis and Biocatalysis

Chemo-enzymatic methods have emerged as powerful alternatives for preparing optically pure inositol derivatives. These techniques leverage the high selectivity of enzymes to overcome the challenges of classical chemical resolutions.

Enzyme-Catalyzed Kinetic Resolution of Racemic myo-Inositol Derivatives

Kinetic resolution using enzymes, particularly lipases, is a widely used technique to separate enantiomers of racemic myo-inositol precursors. consensus.appoup.com The principle relies on the enzyme selectively catalyzing a reaction (often acylation) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. acs.orgotago.ac.nz

For example, racemic 1,3,6-tri-O-benzyl-myo-inositol has been successfully resolved using Novozym 435 (immobilized lipase (B570770) B from Candida antarctica) with vinyl acetate (B1210297) as the acyl donor. acs.org Similarly, lipases from Pseudomonas sp. (Lipase PS and Lipase P) and Candida cylindracea (Lipase AY) have demonstrated high regio- and enantiospecificity in the acylation of racemic di-O-cyclohexylidene-myo-inositols. cas.cznih.gov This enzymatic esterification in organic solvents allows for the preparation of optically pure materials on a gram scale. nih.gov Even sterically hindered myo-inositol derivatives can be resolved by introducing a side chain with a terminal hydroxyl group, which the enzyme can access more easily. oup.com

Regioselective Enzymatic Acylation and Transesterification

Enzymes not only distinguish between enantiomers but can also exhibit remarkable regioselectivity, targeting specific hydroxyl groups on a single molecule. This is particularly valuable for the desymmetrization of meso compounds like myo-inositol or its symmetrically protected derivatives. tandfonline.comoup.com

A key example is the enzymatic acetylation of meso-4,6-di-O-benzyl-myo-inositol. tandfonline.comresearchgate.net Lipases can selectively acylate one of the two enantiotopic hydroxyl groups (at C-1 or C-3), leading to a chiral product. Specifically, Thermomyces lanuginosus lipase (TL-IM) has been shown to effectively catalyze the desymmetrization of 4,6-di-O-benzyl-myo-inositol to give 1D-1-O-acetyl-4,6-di-O-benzyl-myo-inositol in excellent yield and enantiomeric excess. researchgate.netresearchgate.net Such optically pure intermediates are invaluable for the synthesis of D-myo-inositol-1-phosphate and other biologically important molecules. tandfonline.comoup.com The choice of enzyme can even influence which hydroxyl group is acetylated; for instance, in the resolution of racemic 2,6-di-O-benzyl-myo-inositol, Candida antarctica lipase selectively acetylates the L-enantiomer at the 5-position. oup.com

Table 2: Examples of Enzymes in myo-Inositol Derivative Synthesis

EnzymeSubstrateReaction TypeKey FindingReference
Novozym 435 (Lipase B from C. antarctica)(±)-1,3,6-tri-O-benzyl-myo-inositolKinetic ResolutionEfficient resolution via acylation. acs.org
Lipase from Pseudomonas sp.(±)-1,2:5,6-di-O-cyclohexylidene-myo-inositolKinetic ResolutionHigh regio- and enantiospecificity. cas.cz
Lipozyme TL-IM (from T. lanuginosus)4,6-di-O-benzyl-myo-inositol (meso)DesymmetrizationProduces 1D-1-O-acetyl derivative with high ee. researchgate.net, researchgate.net
Lipase from C. antarctica(±)-2,6-di-O-benzyl-myo-inositolKinetic ResolutionSelectively acetylates the L-enantiomer. oup.com

Continuous Flow Synthesis Applications in Enzymatic Resolutions

The integration of enzymatic resolutions into continuous flow systems represents a significant advancement, enabling more efficient, scalable, and sustainable synthesis of chiral inositols. nih.govmdpi.com Continuous flow reactors, such as packed-bed reactors containing an immobilized enzyme, allow for seamless processing, better control over reaction parameters, and easier product isolation. nih.gov

This technology has been successfully applied to the enantioselective desymmetrization of 4,6-di-O-benzyl-myo-inositol using an immobilized lipase (TL-IM). researchgate.net The flow setup facilitates the production of the D-1-O-acetyl derivative, a key precursor for bioactive myo-inositol compounds. researchgate.net Researchers have optimized variables such as temperature and flow rate to maximize conversion and enantiomeric excess. syrris.com The use of continuous flow not only enhances efficiency but also allows for the straightforward reuse of the expensive biocatalyst, making the process more economical. acs.orgsyrris.com

Stereoselective Synthesis of Enantiopure 2,5-Di-O-benzyl-myo-inositol Precursors

Achieving enantiopure precursors for 2,5-Di-O-benzyl-myo-inositol often requires a combination of the strategies mentioned above or starting from a chiral pool material.

One approach is the resolution of a racemic intermediate. For example, racemic 2,4-di-O-tosyl-myo-inositol 1,3,5-orthoformate, a precursor synthesized using sulfonate chemistry, was resolved via its diastereomeric camphanates. researchgate.net Such resolved intermediates can then be carried forward to synthesize specific enantiomers of O-methylated inositols, a strategy adaptable for benzyl derivatives.

An alternative is to start from a non-inositol chiral molecule. For instance, L-chiro-inositol derivatives have been synthesized from D-xylose. nih.gov A more direct route to a related compound, 2,5-di-O-benzyl-l-chiro-inositol, involved the epoxidation of a chiral 1,4-di-O-benzyl-conduritol B derivative, followed by acid-catalyzed ring-opening. nih.govunicamp.br This demonstrates how stereochemistry from a starting material can be transferred through a synthetic sequence to yield an enantiopure inositol derivative. Similarly, other chiral synthons, such as those derived from galactose, can be used to access optically pure deoxy-myo-inositol precursors that can be further elaborated. capes.gov.br These stereoselective syntheses are crucial for accessing specific, biologically active enantiomers of inositol derivatives.

Diastereomeric Derivatization and Chromatographic Separation

A cornerstone in the synthesis of enantiomerically pure inositol derivatives is the resolution of a racemic mixture. This is often achieved by converting the enantiomers into a mixture of diastereomers through reaction with a chiral resolving agent. These diastereomers, possessing different physical properties, can then be separated using standard laboratory techniques such as fractional crystallization or chromatography. Following separation, the chiral resolving agent is removed, yielding the individual, optically pure enantiomers.

While direct literature on the resolution of racemic 2,5-di-O-benzyl-myo-inositol is not abundant, the principles are well-established through the successful resolution of closely related di-O-benzyl-myo-inositol isomers. A common strategy involves the acylation of a racemic diol with a chiral acid or its derivative. For instance, the resolution of DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol has been accomplished using (S)-(+)-O-acetylmandelic acid. google.comrsc.orgacs.org In this process, the racemic diol is coupled with the chiral acid, leading to the formation of two diastereomeric esters. These esters exhibit different chromatographic mobilities, allowing for their separation on a silica (B1680970) gel column. google.comrsc.org Once separated, the mandelate (B1228975) ester is cleaved under basic hydrolysis to afford the individual enantiomers of the di-O-benzyl-myo-inositol derivative. google.comrsc.org

Another widely used chiral resolving agent is (-)-ω-camphanic acid chloride. rsc.org This reagent has been effectively used to resolve racemic 1,2,4-tri-O-benzyl-5,6-O-isopropylidene-myo-inositol. rsc.org The reaction yields a mixture of diastereomeric ω-camphanates that are readily separable by chromatography. rsc.org Subsequent removal of the camphanate group provides the resolved enantiomers. This method's high efficiency and the crystalline nature of the diastereomeric intermediates often facilitate purification. rsc.orgrsc.org

Table 1: Chiral Resolving Agents for Inositol Derivatives

Chiral Resolving Agent Type of Inositol Derivative Resolved Reference
(S)-(+)-O-Acetylmandelic acid DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol google.comrsc.orgacs.org
(-)-ω-Camphanic acid chloride DL-1,2,4-tri-O-benzyl-5,6-O-isopropylidene-myo-inositol rsc.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for asymmetric synthesis, where a chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation. In the context of inositol chemistry, this approach is often employed in the desymmetrization of meso-inositols or in the resolution of racemic intermediates.

Camphor derivatives have proven to be effective chiral auxiliaries in the synthesis of optically active inositols. For example, 1-(S)-(-)-camphanyl chloride can be used in the regioselective acylation of a protected racemic myo-inositol derivative. tandfonline.com The resulting diastereomers can then be separated chromatographically. tandfonline.com This approach not only facilitates the resolution but can also introduce functionality at a specific position in a stereocontrolled manner.

A notable application of this strategy is the desymmetrization of 2,4,5,6-tetrabenzylated D-myo-inositol using a ketopinyl group as a chiral auxiliary. nih.gov This regioselective desymmetrization was a key step in an efficient synthesis of mycothiol. nih.gov

Furthermore, enzymatic kinetic resolution, which can be considered a form of chiral auxiliary-mediated approach (where the enzyme acts as the auxiliary), has been successfully applied. For instance, the lipase B of Candida antarctica has been used for the efficient kinetic resolution of (±)-1,2-O-isopropylidene-3,6-di-O-benzyl-myo-inositol. researchgate.net The enzyme selectively acetylates one enantiomer, allowing for the separation of the acetylated product from the unreacted enantiomer. researchgate.net

These chiral auxiliary-mediated methods offer an elegant and often highly stereoselective route to enantiomerically pure inositol derivatives, avoiding the need to separate diastereomers in some cases and providing a direct path to the desired chiral building block.

Table 2: Compounds Mentioned in this Article

Compound Name
2,5-Di-O-benzyl-myo-inositol
DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol
(S)-(+)-O-Acetylmandelic acid
(-)-ω-Camphanic acid chloride
DL-1,2,4-tri-O-benzyl-5,6-O-isopropylidene-myo-inositol
1-(S)-(-)-Camphanyl chloride
2,4,5,6-Tetrabenzylated D-myo-inositol
Mycothiol
(±)-1,2-O-isopropylidene-3,6-di-O-benzyl-myo-inositol

Advanced Synthetic Methodologies and Challenges

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

The preparation of 2,5-Di-O-benzyl-myo-inositol often involves a multi-step process starting from a precursor with strategically placed protecting groups. A key strategy involves the use of myo-inositol derivatives where certain hydroxyl groups are temporarily blocked, allowing for the selective benzylation of the desired positions.

One established route begins with 1,3,4,6-Tetra-O-allyl-myo-inositol. nih.gov In this precursor, the hydroxyl groups at positions 1, 3, 4, and 6 are protected by allyl groups, leaving the hydroxyls at C-2 and C-5 available for reaction. These free hydroxyls are then benzylated using benzyl (B1604629) bromide in the presence of a base. Following the benzylation step, the allyl protecting groups are removed to yield the target compound, 2,5-Di-O-benzyl-myo-inositol. nih.gov The efficiency of this process is highly dependent on the optimization of each step to maximize yield and prevent the formation of side products.

Broader optimization studies in myo-inositol chemistry have focused on tin-mediated reactions to achieve regioselective benzylation. acs.org The use of dibutyltin oxide to form a stannylene acetal (B89532) intermediate across two adjacent hydroxyl groups can activate one hydroxyl group over the other, directing the benzyl group to a specific position. acs.orgnih.gov For instance, research on the model compound 1,2-O-isopropylidene-3,6-di-O-benzyl-myo-inositol has been used to fine-tune conditions for stannylene-mediated benzylation to achieve high selectivity. nih.govfigshare.com While this specific example does not directly produce the 2,5-isomer, the principles of optimizing solvent, temperature, and reaction time are broadly applicable for enhancing regioselectivity and yield in the synthesis of complex inositol (B14025) structures. unimi.it

StepReactionKey ReagentsPurposeReference
1ProtectionAllyl bromide, Sodium hydrideProtect hydroxyl groups at C-1, C-3, C-4, and C-6 of myo-inositol. nih.gov
2Selective BenzylationBenzyl bromide, BaseBenzylate the free hydroxyl groups at the C-2 and C-5 positions. nih.gov
3Deprotection (Deallylation)Palladium catalyst or Rhodium complexRemove the allyl protecting groups to yield the final product. nih.gov
-Alternative Regiocontrol (General)Dibutyltin oxide, Benzyl bromideForm a stannylene acetal to activate a specific hydroxyl group for regioselective benzylation. acs.orgnih.gov

Development of Chromatography-Free Synthesis Routes

A significant bottleneck in the synthesis of specific myo-inositol isomers is the purification process. The structural similarity between the desired product and any isomeric byproducts formed during the reaction makes separation challenging. Consequently, purification often relies heavily on flash column chromatography. rsc.org This technique, while effective, is time-consuming, requires large volumes of organic solvents, and can be difficult to scale up for industrial production.

The development of chromatography-free synthesis routes is therefore a highly desirable goal. Achieving this objective hinges on developing synthetic reactions with exceptionally high regioselectivity and stereoselectivity. If a reaction can be optimized to produce the target molecule with near-perfect selectivity, the need for intensive chromatographic purification is minimized or eliminated. The synthesis of 2,5-Di-O-benzyl-myo-inositol, which involves differentiating between multiple hydroxyl groups, often results in mixtures that are difficult to separate without chromatography. Research into highly selective methodologies, such as the regioselective opening of myo-inositol orthoesters, represents a step towards cleaner reactions that could potentially lead to chromatography-free protocols. acs.orgnih.gov By forming a temporary bridged orthoester, specific hydroxyl groups can be revealed for substitution, leading to a single major product and simplifying the work-up process. acs.org

Addressing Regioselectivity and Stereoselectivity Challenges in Complex myo-Inositol Structures

The core challenge in the chemical manipulation of myo-inositol is controlling regioselectivity among its six hydroxyl groups. These groups consist of one axial (at C-2) and five equatorial hydroxyls, each exhibiting subtle differences in reactivity influenced by steric hindrance and electronic effects.

To overcome these challenges, chemists employ a range of sophisticated strategies:

Use of Protecting Groups: A common approach is to use protecting groups that selectively block certain hydroxyls, directing subsequent reactions to the remaining free positions. For example, the reaction of myo-inositol with acetone under acidic conditions can form 1,2:4,5-di-O-isopropylidene-myo-inositol. nih.gov This forces the cyclohexane (B81311) ring into a rigid conformation and leaves only the C-3 and C-6 hydroxyls available for further modification.

Regioselective Opening of Orthoesters: The formation of 1,3,5-orthoesters of myo-inositol provides a powerful tool for achieving high regioselectivity. Acid-catalyzed hydrolysis of these orthoesters, with the exception of orthoformates, has been shown to exclusively yield the corresponding 2-O-acyl myo-inositol derivatives. nih.gov This selectivity arises from the formation of a stable five-membered ring dioxolanylium ion intermediate, which directs the acyl group to the C-2 position. acs.org

Stannylene Acetal Intermediates: As mentioned, the use of dibutyltin oxide to form a dibutylstannylene acetal across a vicinal diol is a widely used method to achieve regioselective alkylation and acylation. nih.gov The tin atom coordinates to the more nucleophilic oxygen atom, selectively activating it for reaction. This method has been successfully applied to control the regioselectivity of benzylation in various myo-inositol derivatives. acs.org

These advanced strategies are crucial for the rational design and synthesis of complex, selectively substituted myo-inositol compounds like 2,5-Di-O-benzyl-myo-inositol, enabling access to valuable intermediates for the synthesis of biologically active molecules.

ChallengeDescriptionSynthetic StrategyExampleReference
RegioselectivityDifferentiating between the six hydroxyl groups (1 axial, 5 equatorial) to functionalize a specific position.Temporary protecting groups to block reactive sites.Using isopropylidene ketals to protect vicinal diols, exposing other hydroxyls for reaction. nih.gov
StereocontrolControlling the spatial orientation of new substituents relative to the existing stereocenters of the inositol ring.Conformationally rigid intermediates.Protecting groups like 1,2:4,5-di-O-isopropylidene lock the ring, influencing the approach of reagents. nih.gov
Byproduct FormationFormation of multiple isomers due to incomplete selectivity, complicating purification.Mediated reactions to enhance selectivity.Using stannylene acetals to activate a single hydroxyl group for regioselective benzylation. acs.org
Reaction EfficiencyAchieving high yields in multi-step syntheses.Regioselective opening of cyclic intermediates.Acid hydrolysis of myo-inositol orthoesters to selectively form 2-O-acyl products. acs.orgnih.gov

Role of 2,5 Di O Benzylmyoinositol As a Precursor in Organic Synthesis

Precursor for Biologically Relevant Inositol (B14025) Phosphate (B84403) Analogs

2,5-Di-O-benzyl-myo-inositol is a key starting material for the synthesis of various myo-inositol polyphosphates, which are crucial second messengers in cellular signaling pathways. The symmetrical nature of the 2,5-dibenzyl ether allows for the direct synthesis of tetrasubstituted inositols.

Synthesis of myo-Inositol Tetrakisphosphates (e.g., 1,3,4,6-tetrakisphosphate, 1,3,4,5-tetrakisphosphate, 1,2,4,5-tetrakisphosphate)

The primary application of 2,5-Di-O-benzyl-myo-inositol is in the preparation of myo-inositol 1,3,4,6-tetrakisphosphate. The synthesis involves the phosphorylation of the four free hydroxyl groups (at positions 1, 3, 4, and 6). Research has detailed the conversion of 2,5-di-O-benzyl-myo-inositol into the crystalline octa(2-cyanoethyl) ester of 2,5-di-O-benzyl-myo-inositol 1,3,4,6-tetrakisphosphate. nih.govuci.edu Subsequent deprotection of the benzyl (B1604629) and cyanoethyl groups yields the final target molecule, Ins(1,3,4,6)P₄. uci.edu This tetrakisphosphate has been shown to be a potent mobilizer of intracellular calcium. uci.edu

While 2,5-Di-O-benzyl-myo-inositol is the specific precursor for the 1,3,4,6-isomer, the synthesis of other tetrakisphosphate isomers typically requires different starting materials. For instance, the synthesis of myo-inositol 1,3,4,5-tetrakisphosphate has been achieved starting from the regioisomeric 1D-2,6-di-O-benzyl-myo-inositol. nih.gov Similarly, the synthesis of myo-inositol 1,2,4,5-tetrakisphosphate has been described using precursors such as 3,6-di-O-benzoyl-myo-inositol or other specifically protected dibenzyl-myo-inositol derivatives, rather than the 2,5-isomer. researchgate.net

Synthesis of myo-Inositol Trisphosphates (e.g., 1,4,5-trisphosphate, 2,4,5-trisphosphate, 1,4,6-trisphosphate)

The synthesis of myo-inositol trisphosphates, such as the ubiquitous second messenger myo-inositol 1,4,5-trisphosphate (InsP₃), requires a more complex protecting group strategy to differentiate the various hydroxyl groups. Synthetic routes to InsP₃ and its regioisomers generally start from precursors that allow for the selective protection and deprotection of three specific hydroxyl groups. Commonly used intermediates include various tri-O-benzyl-myo-inositol derivatives. The specific substitution pattern of 2,5-Di-O-benzyl-myo-inositol, which leaves four hydroxyl groups exposed, is not typically employed as a direct precursor for the synthesis of these specific trisphosphate isomers.

Synthesis of myo-Inositol Pentakisphosphates

The synthesis of myo-inositol pentakisphosphates (InsP₅) involves the phosphorylation of five of the six hydroxyl groups on the inositol ring. This necessitates a synthetic strategy where only a single hydroxyl group is protected. Consequently, 2,5-Di-O-benzyl-myo-inositol is not a direct precursor for InsP₅. The synthesis of myo-inositol 1,3,4,5,6-pentakisphosphate, for example, utilizes intermediates like 2-O-benzyl-myo-inositol, where a single benzyl group leaves the other five positions available for phosphorylation.

Preparation of Phosphorothioate (B77711) Analogs of Inositol Phosphates

2,5-Di-O-benzyl-myo-inositol is an effective precursor for synthesizing phosphorothioate analogs of inositol tetrakisphosphates. These analogs, where a non-bridging oxygen atom in the phosphate group is replaced by sulfur, are valuable tools for studying inositol phosphate metabolism as they are often resistant to enzymatic degradation.

A notable example is the synthesis of myo-inositol 1,3,4,6-tetrakisphosphorothioate. nih.gov The synthesis is achieved by first phosphitylating 2,5-di-O-benzyl-myo-inositol, followed by a sulfoxidation step using elemental sulfur. nih.gov This process introduces the phosphorothioate moieties at the 1, 3, 4, and 6 positions. The resulting myo-inositol 1,3,4,6-tetrakisphosphorothioate has been identified as a potent inhibitor of Ins(1,4,5)P₃ 5-phosphatase, while having minimal activity at the Ins(1,4,5)P₃ receptor for calcium release. nih.gov

Target CompoundPrecursorKey Synthetic StepReference
myo-Inositol 1,3,4,6-tetrakisphosphorothioate2,5-Di-O-benzyl-myo-inositolPhosphitylation followed by sulfoxidation nih.gov

Building Block for Complex Glycosylphosphatidylinositols (GPIs)

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that tether proteins to cell membranes. Their synthesis is a significant challenge in organic chemistry, requiring a sophisticated and orthogonal protecting group strategy to manage the numerous hydroxyl groups on both the inositol and the glycosyl moieties. While benzyl ethers are commonly used protecting groups in GPI synthesis, the specific 2,5-di-O-benzyl substitution pattern is generally not suitable for the step-wise construction of the complex GPI core. Syntheses of GPI anchors typically employ myo-inositol derivatives with more elaborate protection schemes that allow for the regioselective introduction of the glucosamine, mannose residues, and phosphate groups at specific positions.

Intermediate for Chiral Inositol Derivatives and Biochemical Probes

2,5-Di-O-benzyl-myo-inositol is itself a chiral, meso-compound. Its primary documented role is as a symmetrically protected intermediate that provides access to biochemical probes, namely the inositol tetrakisphosphates and their analogs derived from it. For instance, the syrupy octabenzyl ester of 2,5-di-O-benzyl-myo-inositol 1,3,4,6-tetrakisphosphate can be converted to the crystalline tetrasodium (B8768297) salt, which is a useful, stable intermediate for producing the final biologically active tetrakisphosphate probe via hydrogenolysis. researchgate.netresearchgate.net

While the synthesis of a wide variety of chiral inositol derivatives often involves the resolution of racemic mixtures or the use of chiral auxiliaries on different inositol precursors, the main utility of 2,5-Di-O-benzyl-myo-inositol lies in its specific protection pattern, which directly facilitates the synthesis of C2/C5 symmetric molecules.

Contribution to the Synthesis of Diverse Natural Products

The strategic placement of benzyl protecting groups on the myo-inositol scaffold imparts specific reactivity and solubility, making derivatives like 2,5-Di-O-benzyl-myo-inositol valuable chiral building blocks in organic synthesis. The presence of these bulky benzyl groups on the C2 and C5 hydroxyls allows for selective manipulation of the remaining unprotected hydroxyl groups, providing a pathway to complex and stereochemically rich molecules. This strategic protection is instrumental in the synthesis of other inositol isomers and their phosphorylated derivatives, which are significant as natural products and biologically active molecules.

Synthesis of chiro-Inositols

One of the notable applications of di-O-benzyl inositol intermediates is in the synthesis of other inositol stereoisomers, such as l-chiro-inositol and d-chiro-inositol. These compounds are important natural products in their own right. The synthesis of l-chiro-inositol has been achieved using a chiral conduritol B derivative as a key intermediate. nih.gov In this process, epoxidation of the conduritol derivative followed by a ring-opening reaction under acidic conditions yields 2,5-di-O-benzyl-l-chiro-inositol (70). nih.govunicamp.br This intermediate effectively serves as a protected version of the final target molecule. The final step to obtain the natural product, l-chiro-inositol, involves the removal of the benzyl protecting groups via hydrogenolysis, a standard deprotection method, which proceeds in a nearly quantitative yield. nih.gov

Table 1: Synthesis of l-chiro-Inositol

Precursor/IntermediateTransformation StepProductSignificance of Precursor
Chiral 1,4-di-O-benzylconduritol B derivative (68)Epoxidation and acidic ring-opening2,5-di-O-benzyl-l-chiro-inositol (70)Establishes the core stereochemistry.
2,5-di-O-benzyl-l-chiro-inositol (70)Hydrogenolysis (Palladium on carbon)l-chiro-Inositol (8)A stable, protected form of the target natural product allowing for purification. nih.gov

Synthesis of Inositol Polyphosphates

Myo-inositol polyphosphates are a class of crucial signaling molecules in eukaryotic cells, and their synthesis is a significant area of chemical research. researchgate.net The 2,5-Di-O-benzyl-myo-inositol derivative serves as a key precursor for accessing specific, synthetically challenging phosphorylated inositols. For instance, 1,3,4,6-Tetra-O-allyl-myo-inositol can be converted to 2,5-di-O-benzyl-myo-inositol. nih.gov This selectively protected intermediate can then be phosphorylated at the free hydroxyl positions (1, 3, 4, and 6) to produce derivatives like the octa(2-cyanoethyl) ester of 2,5-di-O-benzyl-myo-inositol 1,3,4,6-tetrakisphosphate. nih.gov The benzyl groups can subsequently be removed to yield the final inositol polyphosphate. This method provides a reliable route to biologically important molecules that are otherwise difficult to isolate from natural sources in sufficient quantities.

Table 2: Synthesis of a myo-Inositol Tetrakisphosphate Derivative

PrecursorKey TransformationIntermediate/ProductRole of Precursor
1,3,4,6-Tetra-O-allyl-myo-inositolBenzylation and deallylation2,5-di-O-benzyl-myo-inositolProvides a stable intermediate with hydroxyl groups at the desired positions for phosphorylation. nih.gov
2,5-di-O-benzyl-myo-inositolPhosphorylationOcta(2-cyanoethyl) ester of 2,5-di-O-benzyl-myo-inositol 1,3,4,6-tetrakisphosphateActs as the core scaffold for the introduction of phosphate groups. nih.gov

Synthesis of Deoxy-Inositol Phosphates

The synthesis of deoxy-inositol phosphates, which are valuable tools for studying inositol-dependent signaling pathways, also benefits from di-O-benzyl-myo-inositol intermediates. For example, the synthesis of d-3-Deoxy-Ins(1,4,6)P₃ utilizes d-2,5-di-O-benzyl-3-deoxy-myo-inositol as a key precursor. researchgate.net This intermediate is prepared from a more heavily protected inositol derivative. The strategic placement of the benzyl groups at the C2 and C5 positions leaves the remaining hydroxyl groups available for phosphorylation, leading to the target deoxy-inositol phosphate after deprotection steps. researchgate.net

Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of 2,5-Di-O-benzyl-myo-inositol and to gain structural insights through the analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly employed for inositol (B14025) derivatives. nih.gov

The mass spectrum would be expected to show a prominent molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the calculated molecular weight of 2,5-Di-O-benzyl-myo-inositol (C₂₀H₂₄O₆, MW = 360.40 g/mol ).

Tandem mass spectrometry (MS/MS) analysis provides information on the compound's structure by inducing fragmentation of the molecular ion. For 2,5-Di-O-benzyl-myo-inositol, characteristic fragmentation pathways would likely include:

Loss of benzyl (B1604629) groups: Cleavage of the benzyl ether linkage.

Loss of water: Dehydration from the free hydroxyl groups.

Ring fragmentation: Cleavage of the carbon-carbon bonds within the inositol ring.

While specific fragmentation data for 2,5-Di-O-benzyl-myo-inositol is not detailed in the provided sources, analysis of the parent myo-inositol and its phosphorylated derivatives shows characteristic fragmentation patterns that allow for their identification. nih.govnist.govresearchgate.net For phosphorylated versions, a principal fragmentation pathway is the loss of phosphate-related groups like HPO₃. nih.gov

Optical Rotation and Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

While 2,5-Di-O-benzyl-myo-inositol itself is a meso compound and thus achiral due to its internal plane of symmetry, many of its derivatives, particularly those where the remaining hydroxyl groups are asymmetrically substituted, are chiral. mdpi.com Determining the enantiomeric purity of these chiral derivatives is critical.

Optical Rotation: Measurement of optical rotation is a fundamental technique to characterize chiral molecules. nih.gov Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation ([α]D) is a characteristic physical property of a chiral compound. For example, the specific rotation has been reported for chiral derivatives like 2,5-di-O-benzoyl-3,4-di-O-benzyl-D-chiro-inositol, confirming its optical activity. pnas.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. sigmaaldrich.com This can be achieved in two main ways:

Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. sigmaaldrich.com

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral resolving agent (e.g., (-)-ω-camphanates or (S)-(+)-O-acetylmandelic acid) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard, non-chiral HPLC columns. This approach has been successfully used to resolve racemic mixtures of related benzylated myo-inositol derivatives. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid and convenient method used routinely to monitor the progress of chemical reactions in the synthesis of 2,5-Di-O-benzyl-myo-inositol and to assess the purity of the isolated product. rsc.org

The standard procedure involves spotting the compound on a silica (B1680970) gel plate (silica gel 60 F254) and eluting with an appropriate solvent system, typically a mixture of nonpolar and polar solvents like ethyl acetate (B1210297) and hexanes. After elution, the spots are visualized. Because the benzyl groups contain aromatic rings, the compound can often be visualized directly under UV light (254 nm). rsc.org Alternatively, the plate can be stained with various reagents to reveal the spots, such as:

Potassium permanganate (B83412) solution: A general stain for organic compounds. rsc.org

Phosphomolybdic acid (PMA) in ethanol: A stain that is particularly effective for hydroxyl-containing compounds. rsc.org

Anisaldehyde/sulfuric acid solution: Another common stain that often produces distinct colors with different functional groups upon heating. rsc.org

The retention factor (Rf) value is characteristic for a given compound in a specific solvent system and is used to track its presence during a reaction.

X-ray Crystallography for Definitive Absolute Configuration Establishment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For derivatives of 2,5-Di-O-benzyl-myo-inositol that are chiral, this technique provides unambiguous proof of their stereochemistry.

Theoretical and Computational Studies on Benzylated Myo Inositols

Conformational Analysis and Intramolecular Interactions

The conformational landscape of myo-inositol and its derivatives is of fundamental importance to their biological activity and chemical reactivity. The introduction of bulky substituents, such as benzyl (B1604629) groups, significantly influences the conformational preferences of the cyclohexane (B81311) ring and the network of intramolecular interactions. While specific computational studies on 2,5-Di-O-benzyl-myo-inositol are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical analyses of related benzylated myo-inositol derivatives.

Computational methods, particularly density functional theory (DFT) and molecular mechanics, are powerful tools for exploring the potential energy surface of these molecules. For the parent myo-inositol, the chair conformation is the most stable, with the hydroxyl groups in either axial or equatorial positions. The introduction of benzyl groups is expected to have a significant steric impact, generally favoring conformations where these bulky groups occupy equatorial positions to minimize 1,3-diaxial interactions.

In the case of 2,5-Di-O-benzyl-myo-inositol, both benzyl groups are attached to equatorial hydroxyl groups in the most stable chair conformation of the myo-inositol ring. This arrangement would likely be favored to reduce steric hindrance. However, the flexibility of the benzyl groups themselves, with their rotational degrees of freedom, adds complexity to the conformational analysis.

Intramolecular hydrogen bonding plays a crucial role in stabilizing the conformations of inositol (B14025) derivatives. The presence of benzyl ethers in 2,5-Di-O-benzyl-myo-inositol alters the hydrogen bonding network compared to the parent molecule. The ether oxygens can act as hydrogen bond acceptors, while the remaining free hydroxyl groups can act as both donors and acceptors. The interplay between steric hindrance from the benzyl groups and the formation of stabilizing intramolecular hydrogen bonds will ultimately determine the most populated conformations in different solvent environments.

A computational study on 4-O-benzyl-myo-inositol utilized molecular modeling and dynamics to investigate its conformation. Such studies typically involve energy minimization and conformational searches to identify low-energy structures acs.org. These analyses provide data on dihedral angles, bond lengths, and the relative energies of different conformers. For 2,5-Di-O-benzyl-myo-inositol, similar computational approaches would be necessary to fully characterize its conformational space and the specific intramolecular interactions that dictate its three-dimensional structure.

Table 1: Key Torsional Angles in myo-Inositol Derivatives

Torsional AngleTypical Value (°) in myo-InositolExpected Influence of Benzylation
O-C-C-O (gauche)~60May be altered to accommodate bulky benzyl groups.
O-C-C-O (anti)~180Less likely in the cyclohexane ring but relevant for substituent orientation.
C-O-C-C (benzyl)VariableMultiple low-energy rotamers are possible.

Note: The values presented are generalized and would require specific computational studies for 2,5-Di-O-benzyl-myo-inositol for precise determination.

Molecular Modeling and Simulation of Reactivity and Selectivity in Enzymatic and Chemical Transformations

Molecular modeling and simulation are indispensable tools for understanding and predicting the reactivity and selectivity of benzylated myo-inositols in both enzymatic and chemical transformations. These computational techniques provide insights at the atomic level that are often inaccessible through experimental methods alone.

Enzymatic Transformations:

The selective modification of hydroxyl groups in inositol derivatives by enzymes is a key strategy in the synthesis of complex phosphoinositides and their analogues. Lipases, for instance, are known to catalyze regioselective acylation reactions on protected inositols. The regioselectivity of these enzymes is governed by the precise three-dimensional arrangement of the substrate within the enzyme's active site.

Molecular docking and molecular dynamics (MD) simulations can be employed to model the binding of benzylated myo-inositols to an enzyme's active site. For example, a homology model of myo-inositol dehydrogenase was used to dock the substrate 1L-4-O-benzyl-scyllo-inosose, providing a structural hypothesis for its observed reactivity acs.org. This type of modeling can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and amino acid residues in the active site. These interactions determine the orientation of the substrate and, consequently, which hydroxyl group is positioned for catalysis.

In the case of a lipase (B570770) acting on a di-O-benzyl-myo-inositol, MD simulations could be used to study the dynamics of the enzyme-substrate complex. These simulations can reveal how the flexibility of both the enzyme and the substrate influences the binding and catalytic steps. By calculating the binding free energies of different substrate conformations, it is possible to predict the most likely binding mode and the resulting regioselectivity of the enzymatic reaction.

Table 2: Computational Approaches in Studying Enzymatic Transformations of Benzylated myo-Inositols

Computational MethodApplicationInsights Gained
Homology ModelingBuilding a 3D model of an enzyme when no experimental structure is available.Provides a structural framework for further computational studies.
Molecular DockingPredicting the preferred binding orientation of a substrate in an enzyme's active site.Identifies key interactions and helps rationalize regioselectivity.
Molecular Dynamics (MD) SimulationsSimulating the time-dependent behavior of the enzyme-substrate complex.Reveals the role of flexibility and solvent effects in binding and catalysis.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling the chemical reaction within the enzyme's active site with high accuracy.Elucidates the reaction mechanism and transition state stabilization.

Chemical Transformations:

Computational chemistry is also highly valuable for understanding the selectivity of chemical reactions on benzylated myo-inositols. For example, in regioselective protection or deprotection reactions, the relative reactivity of the different hydroxyl groups can be assessed using quantum chemical calculations.

By calculating properties such as atomic charges, electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO), it is possible to predict which hydroxyl group is most susceptible to electrophilic or nucleophilic attack. Furthermore, computational modeling of the transition states for different reaction pathways can provide a quantitative understanding of the origins of selectivity. These calculations can account for steric effects, electronic effects, and the influence of the solvent, providing a comprehensive picture of the factors that control the outcome of a chemical transformation.

Future Research Directions in 2,5 Di O Benzylmyoinositol Chemistry

Development of More Efficient and Sustainable Synthetic Pathways

The multi-step synthesis of selectively protected inositols like 2,5-Di-O-benzyl-myo-inositol is often complex and can be improved in terms of efficiency and environmental impact. Future research will likely prioritize the development of greener and more economical synthetic routes.

Current synthetic strategies often rely on classical protection-deprotection schemes which can be lengthy. For instance, one established route involves the conversion of 1,3,4,6-Tetra-O-allyl-myo-inositol into the 2,5-di-O-benzyl ether, followed by deallylation nih.gov. While effective, this pathway involves multiple steps and reagents. A significant future direction is the adoption of enzymatic and bio-catalytic methods. The biosynthesis of the parent molecule, myo-inositol, from D-glucose-6-phosphate or even directly from CO2 in engineered photosynthetic bacteria points towards a highly sustainable future medlink.comnih.gov. Research into enzymes that can selectively benzylate the myo-inositol ring could dramatically shorten synthetic pathways and reduce hazardous waste.

Another avenue for improvement lies in minimizing purification steps and utilizing more benign solvents and reagents. Methodologies that avoid extensive chromatographic purification are highly desirable for large-scale synthesis unimi.it. The development of one-pot reaction sequences, where multiple transformations occur in a single reaction vessel, would also represent a significant advance in efficiency.

Synthetic StrategyCurrent ApproachFuture DirectionKey Benefit
Starting Material Multi-step from protected inositolsDirect enzymatic benzylation of myo-inositolReduced step count
Catalysis Chemical catalystsBiocatalysis (e.g., engineered enzymes)High selectivity, mild conditions
Sustainability Use of protecting groups and organic solventsBiosynthesis from renewable feedstocks (e.g., CO2)Green chemistry, reduced waste
Purification Chromatographic separationCrystallization-induced dynamic resolution, chromatography-free workflowsCost and time savings

Exploration of Novel Applications as Chiral Auxiliaries and Building Blocks

The inherent chirality and dense functionality of the inositol (B14025) scaffold make its derivatives valuable as chiral building blocks in asymmetric synthesis. 2,5-Di-O-benzyl-myo-inositol serves as a crucial precursor for complex cellular messengers, such as 2,5-di-O-benzyl-myo-inositol 1,3,4,6-tetrakisphosphate nih.govnih.gov.

Future research should expand on this foundation, exploring the use of 2,5-Di-O-benzyl-myo-inositol as a chiral auxiliary. A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction researchgate.net. The well-defined stereochemistry of the inositol ring could be exploited to direct transformations on a prochiral substrate, after which the auxiliary could be cleaved and potentially recovered.

Furthermore, the four free hydroxyl groups of 2,5-Di-O-benzyl-myo-inositol offer a versatile platform for the synthesis of a library of novel, complex molecules. By systematically modifying these positions, new classes of phosphoinositide analogues, glycosyl-insoitol derivatives, and potential therapeutic agents can be created indianchemicalsociety.comresearchgate.net. These novel compounds could be used as molecular probes to investigate cellular signaling pathways or as potential drug candidates themselves. The synthesis of conjugates with other biologically active molecules, such as nucleosides, has already proven fruitful for creating highly potent second messenger mimics researchgate.net.

Application AreaCurrent UsePotential Future Application
Building Block Precursor to specific inositol tetrakisphosphatesSynthesis of diverse libraries of phosphoinositide analogues
Chiral Control Chiral starting materialUse as a recoverable chiral auxiliary in asymmetric synthesis
Conjugate Synthesis Precursor for nucleoside-inositol conjugatesDevelopment of novel probes for studying protein-lipid interactions

Integration with Automated and High-Throughput Synthesis Platforms

The synthesis of complex molecules like 2,5-Di-O-benzyl-myo-inositol has traditionally been a manual, labor-intensive process. The integration of automated synthesis and high-throughput platforms represents a significant leap forward, enabling rapid optimization and discovery.

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients nih.gov. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when handling hazardous reagents nih.govacs.org. Applying flow chemistry to the multi-step synthesis of protected inositols could streamline production, reduce manual handling, and facilitate scaling up. While the synthesis of polyols in flow systems is established, its specific application to complex cyclitols like inositol derivatives is a promising and underexplored research area enuochem.comresearchgate.net.

In parallel, high-throughput screening (HTS) methods are already being used to identify inhibitors of inositol phosphate (B84403) kinases and phosphatases nih.govbroadinstitute.orgnih.govresearchgate.netplos.org. A future direction would be to develop automated platforms for the synthesis of libraries of inositol derivatives based on the 2,5-Di-O-benzyl-myo-inositol scaffold. These libraries could then be directly screened for biological activity, accelerating the drug discovery process.

Advanced Spectroscopic and Computational Investigations of Structure-Reactivity Relationships

A deeper understanding of the conformational and electronic properties of 2,5-Di-O-benzyl-myo-inositol is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are powerful tools for these investigations.

Computational Modeling: Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate global reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index) and predict the most likely sites for reaction researchgate.net. Homology modeling can provide insights into how inositol derivatives interact with enzyme active sites nih.gov. Future computational studies could focus on mapping the potential energy surface for the benzylation and deprotection reactions to identify lower-energy, more efficient pathways. Modeling the non-covalent interactions that govern how these molecules assemble or bind to biological targets will also be a key research area.

Spectroscopic Analysis: While standard NMR (¹H, ¹³C) and FT-IR spectroscopy are routinely used for characterization, more advanced techniques can provide deeper insights. Solid-state NMR could elucidate the conformational preferences of the molecule in its crystalline form. The use of chiral solvating agents in NMR spectroscopy is an emerging method to differentiate and assign the absolute configuration of inositol enantiomers, which is critical for biological studies. X-ray crystallography provides definitive structural information, and obtaining a crystal structure for 2,5-Di-O-benzyl-myo-inositol would be invaluable for validating computational models researchgate.net.

Investigation MethodCurrent Application (General Inositols)Future Focus (2,5-Di-O-benzyl-myo-inositol)
Computational DFT calculations of reactivity descriptors, homology modeling of enzyme-substrate interactions researchgate.netnih.govModeling reaction pathways, predicting conformational dynamics, simulating interactions with target proteins
Spectroscopy NMR, FT-IR, UV-Vis for characterization researchgate.netAdvanced NMR (solid-state, chiral solvating agents), X-ray crystallography for precise 3D structure determination
Reactivity Studies Analysis of reaction outcomesCorrelating predicted electronic properties with experimental reactivity for selective functionalization

Q & A

Basic: What are the key considerations for designing a regioselective synthesis of 2,5-Di-O-benzylmyoinositol?

Answer:
Regioselective benzylation of myo-inositol requires precise control of reaction conditions. Use orthogonal protecting groups (e.g., trityl or silyl ethers) to block non-target hydroxyl positions before benzylation. For example, trityl protection at the 1,3,4,6-positions allows selective benzylation at the 2 and 5 positions using benzyl bromide and a base like NaH in anhydrous DMF. Monitor reaction progress via TLC and confirm regiochemistry with 1H^{1}\text{H}-NMR (axial vs. equatorial proton coupling patterns) and 13C^{13}\text{C}-NMR (chemical shifts for benzyl carbons) .

Advanced: How can researchers resolve contradictions in stereochemical assignments of this compound derivatives using NMR?

Answer:
Stereochemical ambiguities in diastereomers often arise from overlapping NMR signals. Use 2D NMR techniques (e.g., NOESY/ROESY to probe spatial proximity of protons, HSQC for carbon-proton correlations) and compare experimental data with computational predictions (DFT-based chemical shift calculations). For example, axial vs. equatorial benzyl group orientation can be distinguished by 1H^{1}\text{H}-1H^{1}\text{H} coupling constants (JJ-values) and NOE interactions. Cross-validate findings with X-ray crystallography if single crystals are obtainable .

Basic: What analytical methods are essential for confirming the purity of this compound?

Answer:
Purity assessment requires a combination of techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution.
  • TLC : Monitor benzylation progress using silica plates (ethyl acetate/hexane, 1:3) and visualize with ceric ammonium molybdate.
  • Melting Point : Compare observed mp with literature values (±2°C tolerance).
    Document all data in the experimental section, including chromatograms and spectra, to ensure reproducibility .

Advanced: How can reaction conditions be optimized to suppress side products during benzylation of myo-inositol?

Answer:
Employ a Design of Experiments (DoE) approach to identify critical factors (e.g., solvent polarity, temperature, stoichiometry). For instance:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene).
  • Catalyst Optimization : Compare NaH, K2_2CO3_3, or phase-transfer catalysts.
  • Temperature Gradients : Conduct reactions at 0°C, RT, and 60°C to assess kinetic vs. thermodynamic control.
    Analyze outcomes via LC-MS to quantify side products (e.g., over-benzylated species) and adjust conditions iteratively .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C}-NMR : Assign benzyl protons (δ 4.5–5.0 ppm) and aromatic carbons (δ 127–138 ppm). Use DEPT-135 to distinguish CH2_2/CH groups.
  • IR Spectroscopy : Confirm benzyl ether formation via C-O-C stretching (1100–1250 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion validation ([M+Na]+^+ expected).
    Include full spectral data in supplementary information to support structural claims .

Advanced: How should researchers address discrepancies in optical rotation values between synthesized batches?

Answer:
Optical rotation inconsistencies may stem from residual solvents, enantiomeric impurities, or hygroscopicity.

  • Purification : Re-crystallize from anhydrous solvents (e.g., CH2_2Cl2_2/hexane) to remove traces of chiral auxiliaries.
  • Chiral HPLC : Use a Chiralpak® column to quantify enantiomeric excess (ee).
  • Control Humidity : Store samples in a desiccator to prevent hydration-induced changes.
    Report solvent, concentration, and temperature during polarimetry measurements to standardize comparisons .

Basic: What are the best practices for documenting synthetic procedures of this compound in publications?

Answer:
Follow IUPAC guidelines and journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental Section : Detail stoichiometry, solvent volumes, reaction times, and purification steps.
  • Supplementary Data : Provide NMR/FTIR spectra, HPLC chromatograms, and crystallographic data (if available).
  • Reproducibility : Include error margins (e.g., yield ±3%) and specify equipment models (e.g., "Bruker 400 MHz NMR") .

Advanced: How can computational chemistry aid in predicting the reactivity of myo-inositol during benzylation?

Answer:
Use DFT calculations (e.g., Gaussian 16) to model transition states and identify kinetically favored pathways. For example:

  • Charge Distribution : Map electrostatic potential surfaces to predict nucleophilic attack sites.
  • Conformational Analysis : Compare energy barriers for axial vs. equatorial benzylation using relaxed potential energy scans.
    Validate predictions with experimental regioselectivity outcomes and adjust computational parameters (e.g., solvation models) iteratively .

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